N-(1-methyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide
Description
N-(1-methyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a synthetic small molecule characterized by a propanamide backbone linking a 1-methylpyrazole moiety (R1) and a 1-isopropyl-substituted indole group (R2). The compound’s structure combines aromatic heterocycles (pyrazole and indole) with an aliphatic propanamide spacer, a design motif frequently observed in medicinal chemistry for targeting enzyme active sites or receptor-binding domains.
Properties
Molecular Formula |
C18H22N4O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(1-methylpyrazol-3-yl)-3-(1-propan-2-ylindol-3-yl)propanamide |
InChI |
InChI=1S/C18H22N4O/c1-13(2)22-12-14(15-6-4-5-7-16(15)22)8-9-18(23)19-17-10-11-21(3)20-17/h4-7,10-13H,8-9H2,1-3H3,(H,19,20,23) |
InChI Key |
LESZDIIBTWFMQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=NN(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Amide Bond Formation: The final step involves coupling the pyrazole and indole derivatives through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole and indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide would depend on its specific biological target. Generally, compounds with pyrazole and indole rings can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares core structural features with several propanamide derivatives documented in the literature. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Influence on Activity: Bulky hydrophobic groups (e.g., trifluoromethyl in 3q) correlate with reduced synthetic yields (17%) but enhanced target binding in parasitic enzymes .
- Biological Targets: Indole-propanamide hybrids frequently target enzymes or receptors involved in parasitic or inflammatory pathways. For example, (S)-9f acts as a selective agonist for formyl peptide receptors (FPRs), which are implicated in neuroinflammation , while 3n and 3q inhibit Trypanosoma cruzi CYP51, a sterol demethylase critical for parasite survival .
Physicochemical Comparison :
- Molecular Weight : The target compound (~353.4 g/mol) is lighter than most analogs (e.g., 541.6 g/mol for (S)-9f), which may improve bioavailability.
- Solubility : Indole and pyrazole moieties typically confer moderate water solubility, but the isopropyl group could reduce it, requiring formulation adjustments.
Biological Activity
N-(1-methyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a complex compound that has garnered attention in recent research for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 290.37 g/mol. Its structure includes a pyrazole ring and an indole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.37 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The pyrazole moiety may inhibit enzymes involved in inflammatory pathways, which has been observed in similar compounds.
- Receptor Binding : The indole structure is known to interact with serotonin receptors, potentially influencing mood and behavior.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study indicated that related compounds induced apoptosis in HeLa cells with an IC50 value as low as 0.34 μM, suggesting potent anticancer properties .
Antimicrobial Activity
The compound has also shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays revealed moderate antibacterial activity, highlighting its potential as a lead compound for developing new antibiotics .
Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of synthesized pyrazole derivatives, several compounds were tested against cancer cell lines such as MCF-7 and HT-29. Notably, the compound demonstrated significant inhibition of cell growth at low concentrations, indicating its potential as a therapeutic agent in oncology .
Study 2: Mechanistic Insights
Mechanistic studies revealed that the compound induces cell cycle arrest in the G2/M phase and inhibits tubulin polymerization, similar to colchicine. This mechanism suggests that it could be developed as a novel class of microtubule-targeting agents .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Biological Activity |
|---|---|
| N-(4-methylpyrazolyl) propanamide | Moderate anti-inflammatory properties |
| 5-Methylindole derivatives | Potent serotonin receptor agonists |
| Pyrazole-based anticancer agents | Significant antiproliferative effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
